![molecular formula C23H24FN3O3S B2916007 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1252926-10-5](/img/no-structure.png)
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C23H24FN3O3S and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Activity
Several studies have synthesized and evaluated derivatives of pyrimidine and related heterocyclic compounds for their antitumor activities. For instance, compounds containing fluorouracil derivatives have shown significant inhibitory effects against various cancer cell lines, suggesting that similar compounds could serve as potential antitumor agents (Xiong Jing, 2011; J. Xiong et al., 2009). These findings indicate that N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide could potentially be explored for its antitumor properties.
Antimicrobial Properties
Research on pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials such as 2-chloro-6-ethoxy-4-acetylpyridine, has shown these compounds to possess good antibacterial and antifungal activities (A. Hossan et al., 2012). This suggests that derivatives like N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide might also be researched for antimicrobial applications.
Enzyme and Receptor Inhibition
Derivatives of pyrazolo[1,5-a]pyrimidines have been studied for their binding to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes, showing subnanomolar affinity and potential for in vivo PET-radiotracers (Annelaure Damont et al., 2015). This indicates a research avenue for N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide in the study of neuroinflammation and related disorders.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide' involves the reaction of 2-amino-3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetamide with 2-(cyclohex-1-en-1-yl)ethan-1-amine in the presence of a coupling agent and a base. The resulting product is then acetylated using acetic anhydride and a base to obtain the final compound.", "Starting Materials": [ "2-amino-3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetamide", "2-(cyclohex-1-en-1-yl)ethan-1-amine", "coupling agent", "base", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-amino-3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine-1(2H)-acetamide and 2-(cyclohex-1-en-1-yl)ethan-1-amine in a suitable solvent.", "Step 2: Add a coupling agent and a base to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the reaction mixture to remove any insoluble material and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting product in a suitable solvent and add acetic anhydride and a base.", "Step 5: Stir the reaction mixture at room temperature for several hours and then quench with water.", "Step 6: Extract the product with a suitable organic solvent and dry over anhydrous sodium sulfate.", "Step 7: Purify the product by column chromatography or recrystallization to obtain the final compound." ] } | |
Numéro CAS |
1252926-10-5 |
Nom du produit |
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide |
Formule moléculaire |
C23H24FN3O3S |
Poids moléculaire |
441.52 |
Nom IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H24FN3O3S/c24-18-9-5-4-8-17(18)14-27-22(29)21-19(11-13-31-21)26(23(27)30)15-20(28)25-12-10-16-6-2-1-3-7-16/h4-6,8-9,11,13H,1-3,7,10,12,14-15H2,(H,25,28) |
Clé InChI |
AGGMVOKFHROMIK-UHFFFAOYSA-N |
SMILES |
C1CCC(=CC1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-fluorobenzamide](/img/structure/B2915924.png)
![N-(cyanomethyl)-2-[2-(2,2,2-trifluoroethoxy)phenoxy]acetamide](/img/structure/B2915926.png)
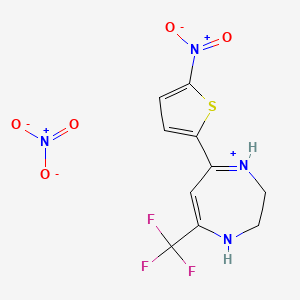
![N-[1-(4-Fluorophenyl)-3-hydroxy-3-methylbutan-2-yl]oxirane-2-carboxamide](/img/structure/B2915929.png)
![6-chloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B2915930.png)
![3-(3-(4-hydroxy-4-(3-(trifluoromethyl)phenyl)piperidin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2915931.png)
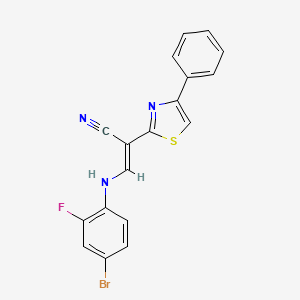
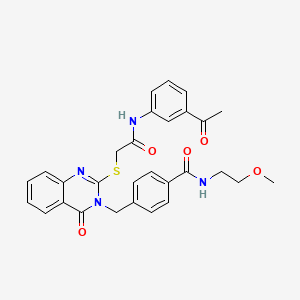
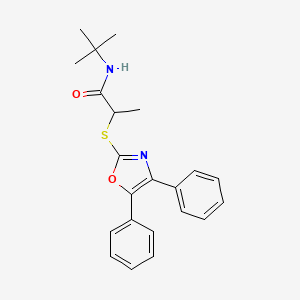

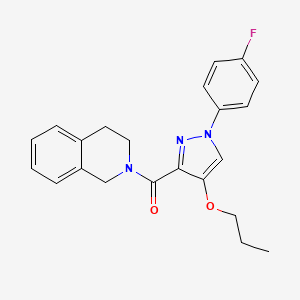
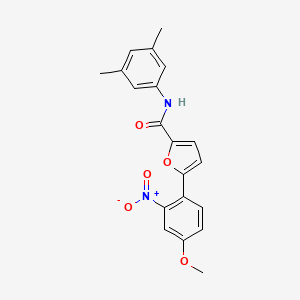
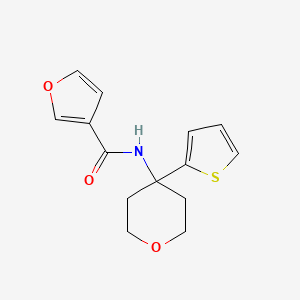
![2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2915943.png)